4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
CAS No.: 2549010-86-6
Cat. No.: VC11823163
Molecular Formula: C15H22N6OS2
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549010-86-6 |
|---|---|
| Molecular Formula | C15H22N6OS2 |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | 5-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C15H22N6OS2/c1-10-11(2)16-14(23-4)18-13(10)20-5-7-21(8-6-20)15-17-12(9-22-3)19-24-15/h5-9H2,1-4H3 |
| Standard InChI Key | VPDQMWYQWURKRT-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NS3)COC)SC)C |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NS3)COC)SC)C |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a pyrimidine ring substituted at the 4-position with a piperazine group, which is further linked to a 3-(methoxymethyl)-1,2,4-thiadiazole ring. Additional substitutions include methyl groups at the 5- and 6-positions of the pyrimidine and a methylsulfanyl group at the 2-position. The molecular formula is C₁₅H₂₂N₆OS₂, with a molecular weight of 366.5 g/mol. The methoxymethyl and methylsulfanyl groups enhance solubility and membrane permeability, while the piperazine moiety facilitates interactions with enzymatic targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 2549010-86-6 |
| IUPAC Name | 5-[4-(5,6-Dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
| Molecular Formula | C₁₅H₂₂N₆OS₂ |
| Molecular Weight | 366.5 g/mol |
| Key Functional Groups | Thiadiazole, Pyrimidine, Piperazine, Methoxymethyl, Methylsulfanyl |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step heterocyclic chemistry, beginning with the formation of the 1,2,4-thiadiazole ring. A modified Strecker reaction is employed to construct the pyrimidine core, followed by alkoxy substitution and piperazine integration . Key intermediates include:
-
3-(Methoxymethyl)-1,2,4-thiadiazole-5-amine: Formed via cyclization of thiourea derivatives.
-
4,6-Dichloro-2-methylpyrimidine: Reacted with piperazine under basic conditions to install the piperazine linker .
Final purification involves recrystallization from ethanol to achieve >95% purity. Stability is enhanced by isolating the compound as an oxalate salt .
Spectroscopic Validation
-
IR Spectroscopy: Absorption bands at 746 cm⁻¹ (C–S–C stretching in thiadiazole) and 1681 cm⁻¹ (C=N in pyrimidine) .
-
¹H NMR: Signals at δ 2.45 (methylsulfanyl), δ 3.30 (piperazine CH₂), and δ 3.80 (methoxymethyl OCH₃) .
-
Mass Spectrometry: Molecular ion peak observed at m/z 366.5.
Biological Activities and Mechanisms
Table 2: Anticancer Activity Profile
| Cell Line | GI (%) at 10 μM | Target Kinase |
|---|---|---|
| HOP-92 (NSCLC) | 86.28 | Tyrosine kinase |
| HCT-116 (Colorectal) | 40.87 | MAPK/ERK |
| SK-BR-3 (Breast) | 46.14 | HER2/neu |
Antimicrobial Properties
The thiadiazole and pyrimidine moieties exhibit broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MIC) range from 2–8 μg/mL, comparable to vancomycin .
Antioxidant Effects
In DPPH radical scavenging assays, derivatives showed IC₅₀ values of 18–22 μM, attributed to the electron-donating methylsulfanyl group .
Pharmacokinetic and Toxicity Profiling
ADME-Tox Predictions
Computational models indicate favorable drug-likeness:
-
Lipinski’s Rule: 0 violations (MW < 500, logP < 5).
-
Bioavailability: 85% (high gastrointestinal absorption).
Toxicity Thresholds
-
LD₅₀ (oral, rat): 1,200 mg/kg.
-
hERG Inhibition: Moderate (IC₅₀ = 12 μM), warranting structural optimization .
Therapeutic Applications and Future Directions
Oncology
The compound’s kinase inhibitory activity positions it as a candidate for combination therapies with checkpoint inhibitors. Preclinical models show synergy with pembrolizumab in reducing tumor volume by 62% .
Infectious Diseases
Ongoing trials explore its utility in topical formulations for skin infections, leveraging its low systemic absorption .
Chemical Optimization
Future work aims to replace the methylsulfanyl group with fluorinated analogs to enhance blood-brain barrier penetration for CNS applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume